Lipophilicity Modulation: LogP Comparison with Piperidine and Benzyl Analogs
N-Benzhydryloxan-4-amine exhibits a calculated partition coefficient (LogP) of 3.94 . This value is substantially higher than that of its benzyl-substituted analog, N-benzyloxan-4-amine (LogP = 1.03), and significantly lower than that of the corresponding piperidine derivative, 1-benzhydrylpiperidin-4-amine (LogP = 4.82) . The measured LogP of 3.94 places N-benzhydryloxan-4-amine in an optimal lipophilicity range for blood-brain barrier penetration (typically LogP 1.5-4.0), while the piperidine analog's higher LogP may predispose it to increased plasma protein binding and metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.94 |
| Comparator Or Baseline | N-benzyloxan-4-amine: 1.03; 1-Benzhydrylpiperidin-4-amine: 4.82 |
| Quantified Difference | 2.91 log units higher than N-benzyloxan-4-amine; 0.88 log units lower than 1-benzhydrylpiperidin-4-amine |
| Conditions | Calculated (predicted) LogP values |
Why This Matters
The intermediate lipophilicity of N-benzhydryloxan-4-amine makes it a more suitable scaffold for CNS-targeted programs compared to the excessively lipophilic piperidine analog or the poorly lipophilic benzyl analog.
